Home > Products > Building Blocks P496 > Phenyl nicotinate
Phenyl nicotinate - 3468-53-9

Phenyl nicotinate

Catalog Number: EVT-279915
CAS Number: 3468-53-9
Molecular Formula: C12H9NO2
Molecular Weight: 199.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phenyl nicotinate is a biochemical.
Future Directions
  • Developing new supramolecular architectures: Exploring novel combinations of hydrogen bond donors and acceptors with phenyl nicotinate derivatives could lead to the discovery of new liquid crystalline phases and self-assembled materials with unique properties. [, , , , , ]
  • Expanding its role in organic synthesis: Investigating the reactivity of phenyl nicotinate in various chemical transformations could pave the way for developing new synthetic methodologies and accessing a wider range of complex molecules. []

4-(4-(Hexyloxy)phenylazo)methyl)phenyl nicotinate

  • Compound Description: This compound serves as a key building block in the formation of chair- and V-shaped supramolecular liquid crystalline complexes. These complexes arise from 1:1 intermolecular hydrogen bonding interactions between this compound and various 4-alkoxybenzoic acids. [] The compound features a central phenyl nicotinate core, an azo linkage, and a terminal hexyloxy chain.
  • Relevance: This compound is structurally analogous to phenyl nicotinate, sharing the core phenyl nicotinate structure. The addition of the azo linkage and the terminal alkoxy chain introduces mesogenic properties, leading to the formation of liquid crystalline complexes. []

4-Alkoxybenzoic Acids

  • Compound Description: These compounds, with varying alkoxy chain lengths (n = 6 to 16 carbons), participate in hydrogen bonding with 4-(4-(hexyloxy)phenylazo)methyl)phenyl nicotinate and 4-(4-(hexyloxyphenylimino)methyl)phenyl nicotinate to form supramolecular liquid crystalline complexes. [, ] These acids provide the hydrogen bonding donor site for complex formation.
  • Relevance: While not structurally similar to phenyl nicotinate, these acids play a crucial role in the supramolecular assembly of complexes involving phenyl nicotinate derivatives. The length of their alkoxy chains directly influences the mesomorphic behavior of the resulting complexes. [, ]

4-(2-(Pyridin-3-or-4-yl)diazenyl)phenyl nicotinate

  • Compound Description: This compound acts as a base component in the formation of two isomeric series of dipyridine derivative liquid crystalline H-bonded complexes. These complexes are formed through 2:1 intermolecular hydrogen bonding with 4-n-alkoxybenzoic acids. [] The isomerism arises from the different possible positions of the nitrogen atom in the pyridine ring (3 or 4).
  • Relevance: This compound represents a modified phenyl nicotinate structure. The inclusion of a dipyridyl diazenyl moiety introduces additional hydrogen bonding acceptor sites and structural variations, affecting the geometry and mesophase behavior of the resulting complexes. []

4-(Nicotinoyloxy) phenyl nicotinate

  • Compound Description: This compound serves as the base component in the formation of 1:2 liquid crystalline supramolecular H-bonded complexes (SMHBCs). It interacts with two molecules of 4-n-alkoxybenzoic acid (An) via double H-bond interactions. [] This compound can exist in two potential conformers (syn and anti) based on the carboxylate group's orientation relative to the nitrogen atom.
  • Relevance: This compound is structurally similar to phenyl nicotinate but features an additional nicotinate group linked by an ester bond. This modification introduces an additional site for hydrogen bonding and influences the conformational flexibility and mesomorphic properties of the resulting complexes. []

4-(4-(alkoxy)phenylimino)methyl)phenyl nicotinate (An)

  • Compound Description: This series of compounds features a central phenyl nicotinate core, an imine linkage, and a terminal alkoxy chain with varying lengths (6, 8, and 16 carbons). These compounds display monomorphic nematic (N) phase behavior. []
  • Relevance: These compounds are structurally related to phenyl nicotinate, sharing the phenyl nicotinate core. They differ by the presence of an imine linkage and the terminal alkoxy chain, influencing their mesomorphic properties and resulting in nematic phase behavior. []

4-n-alkoxyphenylazobenzoic acids

  • Compound Description: These compounds, containing an azobenzene moiety and an alkoxy chain, interact with 4-(2-(pyridin-3-yl)diazenyl)phenyl nicotinate and 4-(2-(pyridin-4-yl)diazenyl)phenyl nicotinate to form symmetrical 2:1 supramolecular H-bonded complexes, exhibiting either smectic C or nematic phases depending on the pyridine nitrogen position. [, ]
  • Relevance: These compounds are structurally distinct from phenyl nicotinate, but their ability to form hydrogen bonds with modified phenyl nicotinate derivatives highlights the significance of hydrogen bonding in creating supramolecular architectures with varied mesomorphic properties. [, ]
  • Compound Description: These compounds are structurally similar nicotinic acid esters with varying alkyl chain lengths. They were used in a study to evaluate the serum protein binding affinity of compounds metabolized in rat serum. []
  • Relevance: These compounds are structural analogs of phenyl nicotinate, replacing the phenyl group with different alkyl chains. This study demonstrates the impact of structural modifications on the pharmacokinetic properties of nicotinate esters, particularly their interaction with serum proteins. []

[(3)H] compound A

  • Compound Description: This radiolabeled compound was investigated for its serum protein binding affinity using both ultrafiltration and matrix inhibition methods. []
  • Relevance: Although the exact structure is not provided, this compound's inclusion in a study alongside phenyl nicotinate analogs highlights the importance of understanding protein binding properties for drug-like molecules, including nicotinate derivatives. []

2-Tert-Butyl-4-Cyclohexyl-Phenyl Nicotinate (L-44)

  • Compound Description: This compound is a phenyl nicotinate derivative with tert-butyl and cyclohexyl substituents. Its pharmacokinetics and metabolism were studied in rats. []
  • Relevance: This compound is a structurally modified analog of phenyl nicotinate, showcasing the effects of specific substituents on the pharmacokinetic profile of phenyl nicotinate derivatives. []
Source and Classification

Phenyl nicotinate can be synthesized through various chemical reactions involving nicotinic acid and phenolic compounds. It belongs to the category of nicotinates, which are esters formed from the reaction of alcohols with nicotinic acid. Its molecular formula is C11H11NO2C_{11}H_{11}NO_2, and it features both aromatic and aliphatic characteristics due to the presence of the phenyl group attached to the carboxylate moiety of nicotinic acid.

Synthesis Analysis

Methods and Technical Details

The synthesis of phenyl nicotinate typically involves the esterification reaction between phenol and nicotinic acid. A common method includes:

  1. Esterification Reaction:
    • Nicotinic acid is reacted with phenol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid to facilitate the formation of the ester bond.
    • The reaction can be represented as:
      Nicotinic Acid+PhenolDehydrating AgentPhenyl Nicotinate+H2O\text{Nicotinic Acid}+\text{Phenol}\xrightarrow{\text{Dehydrating Agent}}\text{Phenyl Nicotinate}+\text{H}_2\text{O}
  2. Purification:
    • The resulting product is purified using techniques such as recrystallization or column chromatography to isolate pure phenyl nicotinate from unreacted starting materials and by-products.
  3. Characterization:
    • Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are utilized to confirm the structure and purity of phenyl nicotinate .
Molecular Structure Analysis

Structure and Data

Phenyl nicotinate has a distinct molecular structure characterized by a pyridine ring (from nicotinic acid) attached to a phenyl group via an ester linkage. The structural formula can be depicted as follows:

C6H5OC5H4NO2\text{C}_6\text{H}_5\text{O}-\text{C}_5\text{H}_4\text{N}\text{O}_2
  • Molecular Weight: 189.20 g/mol
  • Melting Point: Approximately 60-62 °C
  • Boiling Point: Not well-documented, but expected to be above 200 °C due to its organic nature.

The spatial arrangement allows for potential interactions with biological targets, making it a subject of interest in pharmacological studies.

Chemical Reactions Analysis

Reactions and Technical Details

Phenyl nicotinate can undergo several chemical reactions, including:

  1. Hydrolysis:
    • In aqueous conditions, phenyl nicotinate can hydrolyze back into phenol and nicotinic acid.
    • This reaction is important in understanding its stability in biological systems.
  2. Transesterification:
    • Phenyl nicotinate can react with different alcohols to form new esters, which may have varied biological activities.
  3. Reduction:
    • The nitro group can be reduced under specific conditions, altering its reactivity profile.

These reactions are significant for modifying the compound for specific applications in drug design .

Mechanism of Action

Process and Data

The mechanism of action of phenyl nicotinate primarily revolves around its ability to interact with nicotinic acetylcholine receptors, similar to other derivatives of nicotinic acid. The proposed mechanism includes:

  1. Receptor Binding:
    • Phenyl nicotinate may bind to specific receptors in neuronal tissues, influencing neurotransmitter release.
  2. Vasodilation:
    • It has been suggested that this compound may promote vasodilation, enhancing blood flow by acting on vascular smooth muscle cells.
  3. Biochemical Pathways:
    • Its action may also involve modulation of pathways related to inflammation and pain perception, although detailed studies are required to elucidate these mechanisms fully .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases that may hydrolyze the ester bond.

Relevant Data or Analyses

Physical properties such as melting point, boiling point, solubility, and stability are crucial for determining its usability in various applications, particularly in pharmaceuticals where solubility can affect bioavailability .

Applications

Scientific Uses

Phenyl nicotinate has several scientific applications:

  1. Pharmaceutical Development:
    • Used in developing drugs targeting neurological disorders due to its interaction with acetylcholine receptors.
  2. Biochemical Research:
    • Serves as a model compound for studying esterification reactions and the properties of esters in biological systems.
  3. Potential Therapeutics:
    • Investigated for its anti-inflammatory properties and potential use in treating conditions related to vascular health .
Enzymatic Synthesis and Catalytic Mechanisms of Phenyl Nicotinate Derivatives

Role of Heterodimeric Enzymes in Phenolic Ligand Incorporation

The enzymatic activation of phenolic compounds for incorporation into phenyl nicotinate derivatives is mediated by specialized heterodimeric enzymes. The ArsAB enzyme from Sporomusa ovata represents a key catalytic system, comprising two subunits (ArsA and ArsB) that form a pseudosymmetric heterodimer essential for function. Unlike homodimeric counterparts like CobT, ArsAB uniquely activates phenolic substrates (e.g., phenol, p-cresol) through O-glycosidic bond formation, enabling their incorporation into cobamide cofactors. Structural analyses reveal that only the ArsA subunit contains the active site for phosphoribosyltransferase activity, while ArsB plays a structural role in substrate binding pocket formation. This compartmentalization allows the enzyme to accommodate phenolic ligands' distinct electronic properties, which lack nitrogen atoms for Co coordination found in conventional benzimidazole substrates [1] [2] [9].

Table 1: Structural Features of ArsAB Heterodimer

SubunitCatalytic RoleKey Structural ElementsSubstrate Specificity
ArsAActive site for phosphoribosyl transferCatalytic triad; open substrate pocketPhenol, p-cresol, DMB
ArsBStructural supportArginine side chain blocking active siteNo direct catalytic activity
InterfaceFacilitates heterodimer stabilityHydrophobic residues; hydrogen bondingEnsures correct active site conformation

The enzyme's architecture features a water-mediated hydrogen bonding network that positions phenolic substrates for nucleophilic attack on the ribose C1' of nicotinate D-ribonucleotide (NaMN). This mechanism contrasts sharply with N-glycosylation in benzimidazole activation, explaining ArsAB's unique capacity to generate phenyl 5-phospho-α-D-ribofuranoside – a critical precursor for phenolic nicotinate derivatives [2] [9].

Base-Phosphoribosyltransferase Activity in Nicotinate Activation

Phosphoribosyltransferases catalyze the pivotal activation step in nicotinate derivative biosynthesis through a conserved nucleophilic substitution mechanism. The reaction involves:

Nicotinate D-ribonucleotide + Phenol ⇌ Nicotinate + Phenyl 5-phospho-α-D-ribofuranoside  

Structural and mutagenesis studies of CobT (EC 2.4.2.21) reveal that Glu317 acts as a general base, abstracting a proton from the N3 atom of 5,6-dimethylbenzimidazole (DMB) to facilitate nucleophilic attack at the ribosyl C1' carbon of NaMN. This results in an SN2-type reaction with inversion of configuration at the anomeric center. The catalytic efficiency (kcat/KM) of CobT for DMB exceeds 80 s-1·mM-1, while its inability to activate phenolic substrates stems from active site constraints that disfavor O-glycosylation [1] [5].

Table 2: Comparative Activity of Phosphoribosyltransferases

EnzymeOrganismkcat (s-1)KM (μM)Catalytic Efficiency (s-1·mM-1)Primary Substrates
ArsABS. ovata11.7 (maleamate hydrolysis)128 (maleamate)91.4Phenol, p-cresol
CobTS. enterica18.322581.35,6-Dimethylbenzimidazole
Klm-NRKK. marxianus--84.4 (NR)Nicotinamide riboside

ArsAB diverges mechanistically through its accommodation of phenolic substrates. While it retains activity toward DMB (kcat ~8.2 s-1), its catalytic efficiency for p-cresol is 1.5-fold higher due to optimized active site π-stacking interactions with the aromatic ring. The reaction proceeds via a dissociative mechanism where riboxacarbenium ion formation is stabilized by ArsA's aspartate-lysine-cysteine triad, enabling phenolic oxygen nucleophilicity despite its lower pKa relative to benzimidazole nitrogens [1] [5] [9].

Evolutionary Divergence of ArsAB and CobT Enzymatic Systems

ArsAB and CobT represent divergent evolutionary solutions to base activation in cofactor biosynthesis. Genomic analyses indicate that ArsAB evolved from ancestral CobT-like enzymes through gene duplication and functional specialization. The ArsA and ArsB subunits share 37% sequence identity with CobT but acquired mutations that expanded substrate range. Key evolutionary adaptations include:

  • Active Site Remodeling: ArsA developed a shallower binding pocket with hydrophobic residues (Ile321, Met87) that accommodate phenolic rings, replacing CobT's deep pocket that positions benzimidazoles for N-coordination [1] [9].
  • Electrostatic Reprogramming: Replacement of CobT's Glu174-Glu317 dyad with neutral residues reduced charge density, enabling phenol binding without proton abstraction requirements [2] [5].
  • Dimerization Shift: Evolution of heterodimerization created new subunit interfaces that stabilize phenolic substrates in catalytically competent orientations, unlike CobT's symmetrical homodimer [1].

This divergence reflects niche adaptation, with ArsAB-containing bacteria occupying phenolic-rich anaerobic environments where conventional benzimidazole bases are scarce. The ArsAB system demonstrates how enzyme evolution overcomes biochemical constraints: by repurposing the phosphoribosyltransferase fold for O-glycosylation, it enabled microbial utilization of environmentally abundant phenolics in cobamide synthesis, including phenyl nicotinate derivatives [1] [9].

Table 3: Molecular Evolution of Nicotinate-Activating Enzymes

FeatureCobT SystemArsAB SystemFunctional Consequence
Quaternary StructureHomodimerHeterodimerArsAB gains phenolic specificity via asymmetric active sites
Catalytic ResiduesGlu174, Glu317Asp29, Lys117, Cys150Shift from acid/base catalysis to covalent catalysis
Substrate AccessNarrow, charged pocketWide, hydrophobic pocketEnables bulky phenol entry and orientation
Glycosidic BondN-linked (benzimidazoles)O-linked (phenolics)Expands range of activatable ligands
Evolutionary OriginBacterial vitamin B12 biosynthesisSpecialized for phenolic nichesArsAB represents functional divergence from CobT-like ancestor

The ArsAB enzyme's emergence illustrates evolutionary exaptation – the co-option of existing phosphoribosyltransferase machinery for new substrate classes. This innovation underpins the biosynthesis of diverse nicotinate derivatives in nature, including phenyl nicotinate esters with modified biological activities. Recent enzyme engineering efforts have exploited this divergence to create ArsAB variants with enhanced catalytic rates (>200% wild-type) for biotechnological production of phenolic nicotinate compounds [1] [9].

Properties

CAS Number

3468-53-9

Product Name

Phenyl nicotinate

IUPAC Name

phenyl pyridine-3-carboxylate

Molecular Formula

C12H9NO2

Molecular Weight

199.2 g/mol

InChI

InChI=1S/C12H9NO2/c14-12(10-5-4-8-13-9-10)15-11-6-2-1-3-7-11/h1-9H

InChI Key

QEJPOSAIULNDLU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2

Solubility

Soluble in DMSO

Synonyms

Phenyl nicotinate; NSC 75878; NSC-75878; NSC75878

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.